molecular formula C10H13ClN2O B2361254 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol CAS No. 1343606-51-8

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol

Cat. No.: B2361254
CAS No.: 1343606-51-8
M. Wt: 212.68
InChI Key: MXTQEVGFBGHPNN-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol It is characterized by the presence of a pyrrolidin-3-ol moiety linked to a 6-chloropyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 6-chloropyridine with pyrrolidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both a pyrrolidin-3-ol and a 6-chloropyridin-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTQEVGFBGHPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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